Rita

Vue d'ensemble

Description

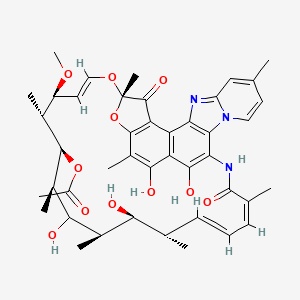

Rita is a synthetic compound derived from the plant-based alkaloid catharanthine. It is used in various scientific research applications, including in vivo and in vitro experiments, to study the biochemical and physiological effects of this compound. Rita has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidative properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions for Rita.

Applications De Recherche Scientifique

Radio Frequency Ion Thruster Assembly (RITA)

North South Station Keeping (NSSK): RITA is used for North South Station Keeping (NSSK) of heavy geostationary satellites. Ion propulsion (IP) used by RITA is roughly ten times more efficient than chemical propulsion, five times better than arcjet technology, and at least more than two times better than stationary plasma thrusters .

Interplanetary Missions: RITA is designed to fulfill the demands of high specific impulse applications for interplanetary missions .

Advanced Orbital Maneuvering: RITA is also designed for advanced orbital maneuvering, such as spiral-up and de-orbiting of satellites .

Rita R. Colwell

Global Infectious Diseases: Rita R. Colwell has made significant contributions to the study of global infectious diseases .

Water and Health: She has also conducted extensive research on water and health .

Microbial Degradation of Hydrocarbons: Her research includes the study of microbial degradation of hydrocarbons in the environment .

Virioplankton: She has contributed to the understanding of virioplankton: viruses in aquatic ecosystems .

Cholera Research: Colwell has conducted significant research on cholera, including the study of the global spread of cholera and the effects of global climate on the disease .

Propriétés

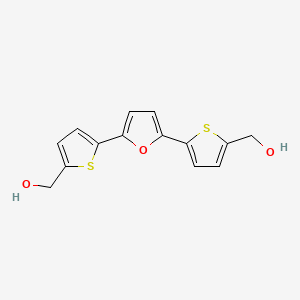

IUPAC Name |

[5-[5-[5-(hydroxymethyl)thiophen-2-yl]furan-2-yl]thiophen-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S2/c15-7-9-1-5-13(18-9)11-3-4-12(17-11)14-6-2-10(8-16)19-14/h1-6,15-16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZENBFUSKMWCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C2=CC=C(O2)C3=CC=C(S3)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327405 | |

| Record name | RITA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-[5-[5-(Hydroxymethyl)thiophen-2-yl]furan-2-yl]thiophen-2-yl]methanol | |

CAS RN |

213261-59-7 | |

| Record name | 5,5′-(2,5-Furandiyl)bis[2-thiophenemethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213261-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RITA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

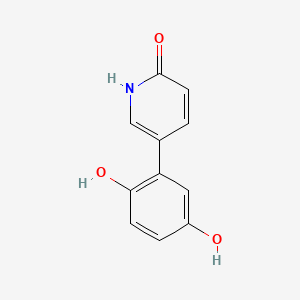

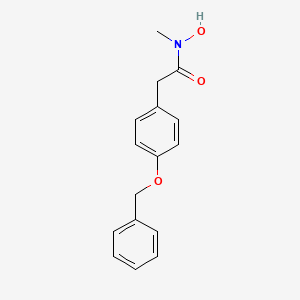

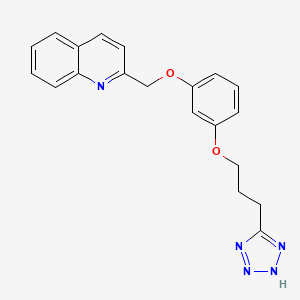

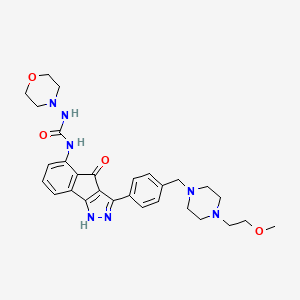

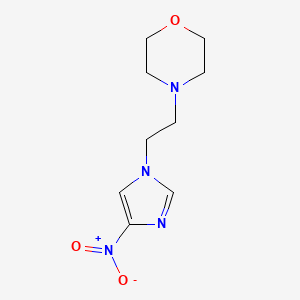

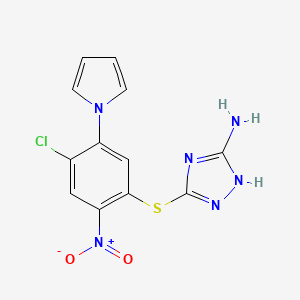

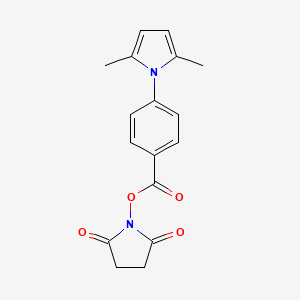

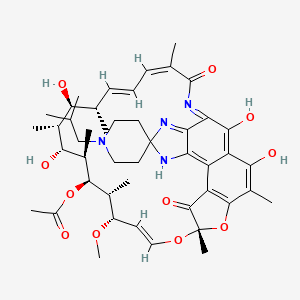

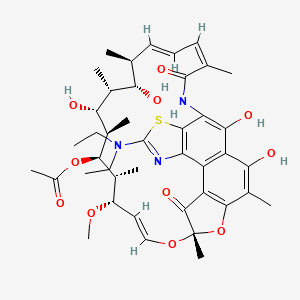

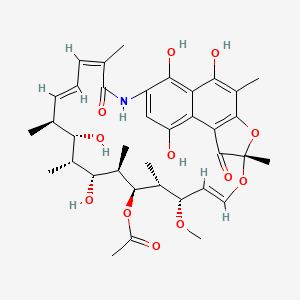

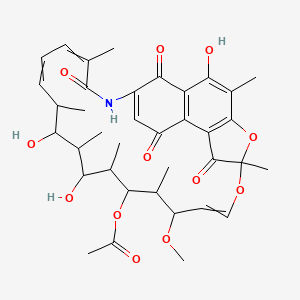

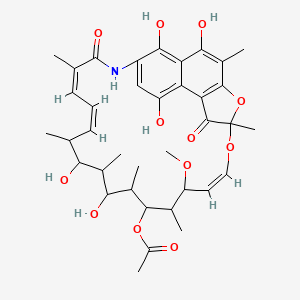

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of RITA?

A1: RITA primarily targets the p53 tumor suppressor protein. []

Q2: How does RITA interact with p53?

A2: RITA binds to p53 and disrupts its interaction with the human double minute 2 (HDM2) E3 ubiquitin ligase. [, , , ] This inhibition of HDM2-mediated ubiquitination and degradation leads to the stabilization and accumulation of p53. [, ]

Q3: What are the downstream effects of RITA-mediated p53 activation?

A3: RITA-mediated p53 activation triggers a cascade of downstream effects, including:

- Cell cycle arrest: RITA induces cell cycle arrest primarily at the G0/G1 phase by upregulating p53 target genes such as p21. [, ]

- Apoptosis: RITA promotes apoptosis (programmed cell death) through the induction of pro-apoptotic p53 target genes such as PUMA, NOXA, and BAX. [, , ]

- Inhibition of oncogenes: Activated p53 by RITA can suppress the expression of key oncogenes like N-Myc, Aurora kinase, Mcl-1, Bcl-2, Wip-1, MDM2, and MDMX. []

- Inhibition of angiogenesis: RITA has been shown to inhibit angiogenesis (formation of new blood vessels) through p53-dependent suppression of Hypoxia-inducible factor 1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF). []

- Senescence: RITA has been observed to induce senescence (irreversible cell cycle arrest) in some cancer cell lines. This effect appears to be partially p53-independent and may involve activation of the DNA damage response and inhibition of SIRT1. [, ]

Q4: What is the molecular formula and weight of RITA?

A4: The molecular formula of RITA is C12H10O3S2, and its molecular weight is 266.35 g/mol. [, ]

Q5: Is there any spectroscopic data available for RITA?

A5: While the provided research papers do not include detailed spectroscopic data for RITA, standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be used for its characterization.

Q6: How do structural modifications of RITA affect its activity?

A6: Research suggests that modifications to the tricyclic core structure of RITA, particularly the introduction of α-heteroaryl substituents like furan and thiophene, can significantly impact its antiproliferative activity and selectivity towards cancer cells with wild-type p53. []

Q7: What is the evidence of RITA's efficacy in preclinical studies?

A7: RITA has demonstrated promising anti-cancer activity in various preclinical studies:

- In vitro: RITA effectively inhibits the growth of several cancer cell lines with wild-type p53, including colon cancer, osteosarcoma, fibrosarcoma, multiple myeloma, mantle cell lymphoma, neuroblastoma, and head and neck cancer cells. [, , , , ]

- In vivo: RITA exhibits significant anti-tumor effects in animal models, effectively suppressing the growth of human tumor xenografts in mice. [, ]

Q8: Has RITA been tested in clinical trials?

A8: The provided research papers do not mention any completed or ongoing clinical trials for RITA.

Q9: Are there known mechanisms of resistance to RITA?

A9: Research suggests that mutations in the p53 DNA binding and dimerization domains can confer resistance to RITA in lymphoid models. [] This highlights the importance of assessing p53 mutational status when considering RITA as a potential therapeutic agent.

Q10: Does RITA exhibit cross-resistance with other anti-cancer agents?

A10: While RITA shows cross-resistance with other HDM2 inhibitors like Nutlin and MI-63, it retains efficacy in cells resistant to conventional chemotherapeutic agents such as bortezomib, doxorubicin, cisplatin, and melphalan. [] This suggests that RITA may be a valuable therapeutic option for patients who develop resistance to these conventional therapies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.